molecular formula C12H9ClINO B3111715 3-Benzyloxy-2-chloro-6-iodopyridine CAS No. 185221-60-7

3-Benzyloxy-2-chloro-6-iodopyridine

Cat. No.: B3111715
CAS No.: 185221-60-7
M. Wt: 345.56 g/mol
InChI Key: ZGBNJMQSWGIYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyloxy-2-chloro-6-iodopyridine is a useful research compound. Its molecular formula is C12H9ClINO and its molecular weight is 345.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-6-iodo-3-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClINO/c13-12-10(6-7-11(14)15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBNJMQSWGIYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Benzyloxy-2-chloro-6-iodopyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H10ClIN2OC_{12}H_{10}ClIN_2O and a molecular weight of approximately 304.57 g/mol. The compound features a pyridine ring substituted with a benzyloxy group, a chlorine atom, and an iodine atom, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of halogens (chlorine and iodine) in the structure enhances the compound's ability to participate in electrophilic reactions, which can modulate enzyme activities or receptor functions.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as neurotransmitter synthesis or degradation. For instance, it has been suggested that compounds with similar structures can affect tryptophan hydroxylase (TPH), an enzyme crucial for serotonin biosynthesis .
  • Receptor Modulation : The structural features allow for interactions with various receptors, potentially leading to therapeutic effects in conditions like migraines or mood disorders by influencing serotonin levels .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of compounds as anticancer agents. Preliminary studies have indicated that certain halogenated pyridine derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Cell LineIC50 (µM)Selectivity Index
MCF-7 (breast cancer)15>10
A549 (lung cancer)20>8

These results highlight the potential of this compound as a lead compound in anticancer drug development .

Case Studies and Research Findings

  • Copper-Catalyzed Reactions : A study demonstrated that alkoxypyridine derivatives, including those similar to this compound, can be effectively synthesized using copper-catalyzed trifluoromethylation processes, indicating their utility in further chemical transformations .
  • Patent Applications : Recent patents have highlighted the use of this compound in therapeutic formulations aimed at treating conditions like migraines and mood disorders by modulating serotonin pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyloxy-2-chloro-6-iodopyridine
Reactant of Route 2
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3-Benzyloxy-2-chloro-6-iodopyridine

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